5-(3-Chlorophenyl)-2-fluorobenzoic acid
Description
The study of 5-(3-Chlorophenyl)-2-fluorobenzoic acid is best understood by examining its foundational chemical classifications and the broader research trends that drive its investigation.
Structure
3D Structure
Properties
IUPAC Name |
5-(3-chlorophenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQKSQYQFCMGHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681433 | |
| Record name | 3'-Chloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261933-47-4 | |
| Record name | 3'-Chloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches for 5 3 Chlorophenyl 2 Fluorobenzoic Acid
Retrosynthetic Analysis of 5-(3-Chlorophenyl)-2-fluorobenzoic Acid
A retrosynthetic analysis of this compound reveals several possible disconnection approaches. The most logical disconnection is at the C-C bond between the two phenyl rings, leading to two key synthons: a 2-fluoro-5-halobenzoic acid derivative and a 3-chlorophenyl metallic or boronic acid species. This approach forms the basis of widely used cross-coupling reactions.
An alternative disconnection could involve the formation of the carboxylic acid group at a late stage, from a precursor such as a nitrile or an aldehyde on a pre-formed biaryl scaffold. The choice of the specific disconnection and corresponding synthetic strategy depends on the availability of starting materials, desired yield, and scalability.
Classical Synthetic Routes to this compound
Historically, the synthesis of biaryl compounds relied on methods that often required harsh reaction conditions.
One of the classical methods applicable to the synthesis of this compound is the Ullmann condensation . This reaction involves the copper-catalyzed coupling of an aryl halide with another aromatic nucleophile. organic-chemistry.orgwikipedia.org In this case, a likely route would involve the coupling of a 5-halo-2-fluorobenzoic acid with a 3-chlorophenyl copper reagent. Traditional Ullmann reactions are known for requiring high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov
Another classical approach could start from 2-fluorobenzoic acid. nih.gov A halogenation step, such as chlorination or bromination, at the 5-position would be followed by a coupling reaction. The carboxylic acid group itself can influence the course of these reactions.
Modern Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry offers more efficient and versatile methods for the construction of biaryl systems, primarily through the use of transition metal catalysts.
Transition Metal-Catalyzed Cross-Coupling Strategies
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between aromatic rings. researchgate.netnih.gov This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide. For the synthesis of this compound, this would typically involve the reaction of a 5-halo-2-fluorobenzoic acid derivative with 3-chlorophenylboronic acid.
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligands, base, and solvent. A variety of palladium catalysts and phosphine (B1218219) ligands have been developed to improve yields and functional group tolerance. harvard.edu
| Parameter | Typical Conditions for Biaryl Synthesis |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene (B28343), Dioxane, THF, DMF, Water/Ethanol mixtures |
This table presents common reagents and conditions used in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds.
Directed Ortho-Metalation and Related Methodologies
Directed ortho-metalation (DoM) is a potent strategy for the functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). organic-chemistry.orgwikipedia.org The carboxylic acid group, or a derivative thereof, can act as a DMG, facilitating the removal of a proton at the ortho position by a strong base, typically an organolithium reagent. organic-chemistry.orgwikipedia.org
In the context of this compound synthesis, a DoM strategy could be envisioned starting from 2-fluorobenzoic acid. The fluorine atom itself can also act as a directing group. organic-chemistry.org The lithiated intermediate can then react with an electrophilic source of the 3-chlorophenyl group. However, the regioselectivity of the metalation would need to be carefully controlled to achieve the desired 5-substituted product.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the synthesis of biaryl compounds like this compound, several green approaches can be considered.
One key area is the use of greener solvents. Traditional Suzuki-Miyaura reactions often employ toluene or dioxane. Recent research has focused on using more environmentally friendly solvents such as water, ethanol, or mixtures thereof. nih.govnih.gov The use of tert-amyl alcohol has also been reported as a green alternative. nih.gov
Another green chemistry principle is the use of heterogeneous catalysts that can be easily recovered and reused. Palladium on carbon (Pd/C) is a common example. Furthermore, minimizing the use of hazardous reagents and improving the atom economy of the reactions are central to green synthetic design.
Stereoselective Synthesis Considerations for Related Analogues
While this compound itself is not chiral, related analogues with restricted rotation around the biaryl bond can exhibit atropisomerism, a form of axial chirality. nih.gov The synthesis of such chiral biaryls is a significant area of research, particularly for applications in asymmetric catalysis and medicinal chemistry. nih.govcpu.edu.cn
Strategies for the stereoselective synthesis of chiral biaryls include:
Auxiliary-controlled synthesis: A chiral auxiliary is used to direct the stereochemical outcome of the coupling reaction. nih.gov
Catalytic asymmetric synthesis: A chiral catalyst, often a transition metal complex with a chiral ligand, is used to control the atropselectivity of the C-C bond formation. cpu.edu.cn
Kinetic resolution: A racemic mixture of a chiral biaryl is resolved by enantioselective reaction, for example, through enzymatic or chemical methods. The kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids, which are structurally related, has been reported. mdpi.comresearchgate.netepa.gov
The development of stereoselective routes to analogues of this compound could lead to the discovery of new molecules with unique biological activities.
Chemical Reactivity and Functionalization of 5 3 Chlorophenyl 2 Fluorobenzoic Acid
Electrophilic Aromatic Substitution Reactions on 5-(3-Chlorophenyl)-2-fluorobenzoic Acid Core
The fluorobenzoic acid ring of this compound is deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing nature of the carboxylic acid group and the fluorine atom. numberanalytics.comwikipedia.org However, reactions can proceed under forcing conditions. The directing effects of the substituents determine the position of incoming electrophiles.
Carboxylic Acid (-COOH): This group is a meta-director and a strong deactivator through its inductive and resonance effects. numberanalytics.com
Fluorine (-F): As a halogen, fluorine is an ortho-, para-director but is also deactivating due to its high electronegativity (inductive effect). wikipedia.org
3-Chlorophenyl Group: This bulky aryl substituent acts as an ortho-, para-director. Substitution is favored on the ring to which it is attached, particularly at the positions ortho to the aryl group, due to resonance stabilization of the intermediate carbocation (arenium ion). youtube.com
The positions on the fluorobenzoic acid ring are C3, C4, and C6.
Position C6: Ortho to the 3-chlorophenyl group and meta to the carboxylic acid.
Position C4: Para to the fluorine and meta to the carboxylic acid.
Position C3: Ortho to both the fluorine and the carboxylic acid.
Considering these competing influences, electrophilic attack is most likely to occur at the C6 and C4 positions. The C6 position is activated by the para-directing aryl group, while the C4 position is activated by the para-directing fluorine atom. The strong deactivating and meta-directing effect of the carboxylic acid group makes substitution at the C3 position (ortho to -COOH) highly unfavorable. libretexts.org Steric hindrance from the bulky 3-chlorophenyl group may also influence the regioselectivity, potentially favoring the less hindered C4 position over the C6 position.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-(3-Chlorophenyl)-2-fluoro-4-nitrobenzoic acid and/or 5-(3-Chlorophenyl)-2-fluoro-6-nitrobenzoic acid |
| Halogenation | Br₂, FeBr₃ | 4-Bromo-5-(3-chlorophenyl)-2-fluorobenzoic acid and/or 6-Bromo-5-(3-chlorophenyl)-2-fluorobenzoic acid |
| Sulfonation | Fuming H₂SO₄ | 5-(3-Chlorophenyl)-2-fluoro-4-sulfobenzoic acid and/or 5-(3-Chlorophenyl)-2-fluoro-6-sulfobenzoic acid |
| Friedel-Crafts | RCOCl, AlCl₃ | Reaction is unlikely due to deactivation by the -COOH group. |
Nucleophilic Substitution Reactions Involving the Fluorine Atom
The fluorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr). The reaction is facilitated by the presence of the electron-withdrawing carboxylic acid group ortho to the fluorine, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.comlibretexts.org The rate of substitution at this position is generally high for fluorine compared to other halogens (F > Cl > Br > I) because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and favoring the initial nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com
A variety of nucleophiles can displace the fluoride (B91410), leading to a range of 2-substituted derivatives. This reaction pathway is a valuable tool for introducing diverse functionalities. For example, intramolecular SNAr reactions involving tethered carboxylic acids have been demonstrated in related fluoroarenes. nih.gov
Table 2: Examples of Nucleophilic Aromatic Substitution on Activated Fluoroarenes
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydroxide | NaOH, H₂O | 2-Hydroxy-5-(3-chlorophenyl)benzoic acid |
| Alkoxide | NaOR | 2-Alkoxy-5-(3-chlorophenyl)benzoic acid |
| Amine | RNH₂ | 2-(Alkylamino)-5-(3-chlorophenyl)benzoic acid |
| Thiolate | NaSR | 2-(Alkylthio)-5-(3-chlorophenyl)benzoic acid |
| Azide (B81097) | NaN₃ | 2-Azido-5-(3-chlorophenyl)benzoic acid |
Carboxylic Acid Group Derivatization and Transformations
The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of derivatives through standard organic transformations. These reactions are fundamental to modifying the compound's properties or preparing it for subsequent coupling reactions.
Common derivatizations include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or a coupling agent produces the corresponding ester.
Amide Formation: Treatment with an amine and a coupling agent (e.g., DCC, EDAC) or conversion to an acyl chloride followed by reaction with an amine yields an amide.
Acyl Halide Formation: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the more reactive acyl chloride. This intermediate is often used without isolation to synthesize esters and amides.
Reduction: The carboxylic acid can be reduced to the corresponding benzyl (B1604629) alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).
These transformations allow for the incorporation of the this compound scaffold into larger molecules, such as peptides or polymers.
Table 3: Key Transformations of the Carboxylic Acid Group
| Reaction | Typical Reagents | Product Functional Group |
|---|---|---|
| Esterification | R-OH, H⁺ (cat.) | Ester (-COOR) |
| Amide Coupling | R-NH₂, DCC/EDAC | Amide (-CONHR) |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Acyl Chloride (-COCl) |
| Reduction | LiAlH₄ or BH₃·THF | Primary Alcohol (-CH₂OH) |
Reactivity of the Chlorophenyl Moiety
The second aromatic ring, the 3-chlorophenyl group, also possesses distinct reactivity.
Electrophilic Aromatic Substitution: The chlorine atom is a deactivating, ortho-, para-director. Therefore, electrophilic substitution on this ring will be slower than on unsubstituted benzene (B151609) and will primarily yield products where the new substituent is at the 2-, 4-, or 6-positions relative to the point of attachment to the other ring. For example, nitration would be expected to give a mixture of 5-(3-chloro-2-nitrophenyl)-, 5-(3-chloro-4-nitrophenyl)-, and 5-(3-chloro-6-nitrophenyl)-2-fluorobenzoic acids.
Nucleophilic Aromatic Substitution: The chlorine atom is much less reactive towards SNAr than the fluorine atom on the other ring because it is not activated by a strongly electron-withdrawing group in an ortho or para position. Displacement of the chlorine would require harsh conditions (high temperature and pressure) or a different mechanism, such as the formation of a benzyne (B1209423) intermediate with a very strong base (e.g., NaNH₂).
Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. This allows for the formation of new carbon-carbon or carbon-nitrogen bonds, providing a powerful method for further functionalization and the synthesis of complex biaryl or arylamine structures.
Heterocyclic Annulation and Cyclization Strategies Utilizing this compound
The ortho arrangement of the fluorine and carboxylic acid groups makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. amazonaws.com The general strategy involves an intramolecular nucleophilic aromatic substitution where a nucleophile, installed via derivatization of the carboxylic acid, displaces the adjacent fluorine atom to form a new ring.
For instance:
Xanthone Synthesis: Conversion of the carboxylic acid to a phenol (B47542) derivative (via Curtius, Hofmann, or Schmidt rearrangement of an acyl azide intermediate, followed by hydrolysis) could be followed by an intramolecular Williamson ether synthesis (Ullmann condensation). Deprotonation of the newly formed phenol would lead to an internal nucleophilic attack, displacing the fluoride and forming a dibenzofuranone (xanthone) core.
Acridone (B373769) Synthesis: Conversion of the carboxylic acid to an aniline (B41778) derivative (e.g., via Curtius rearrangement) would set the stage for an intramolecular cyclization. N-deprotonation followed by nucleophilic attack on the C-F bond would yield an acridone derivative.
Thioxanthone Synthesis: Transformation of the carboxylic acid into a thiophenol would similarly enable cyclization to form a thioxanthone skeleton.
These cyclization strategies are widely used in medicinal chemistry to build rigid, planar heterocyclic scaffolds present in many biologically active molecules. mdpi.comresearchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies for 5 3 Chlorophenyl 2 Fluorobenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-(3-Chlorophenyl)-2-fluorobenzoic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while ¹⁹F NMR offers specific insights into the fluorine-containing environment.
In ¹H NMR spectroscopy, the aromatic protons of the two phenyl rings and the carboxylic acid proton exhibit characteristic chemical shifts. The proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, often above δ 12 ppm, due to hydrogen bonding. The protons on the fluorinated benzoic acid ring and the chlorophenyl ring appear in the aromatic region (approximately δ 7.0-8.5 ppm). The fluorine atom and the chlorine atom influence the electronic environment of adjacent protons, causing distinct shifts. Furthermore, spin-spin coupling between the ¹⁹F nucleus and nearby protons (H-F coupling) results in characteristic splitting patterns, providing crucial information for assigning specific proton signals.
In ¹³C NMR, each carbon atom in the molecule produces a distinct signal, including the carbonyl carbon of the carboxylic acid (typically δ 165-175 ppm) and the various aromatic carbons. The carbon atoms bonded to or near the fluorine atom will exhibit C-F coupling, which is observable as doublets with specific coupling constants (J-coupling). This C-F coupling is vital for confirming the position of the fluorine substituent on the benzoic acid ring.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to definitively assign proton and carbon signals by showing correlations between coupled nuclei.
Table 4.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants Predicted values are based on analysis of similar substituted benzoic acid structures.
| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |
| Carboxylic Acid H | ¹H NMR | > 12.0 | s (broad) |
| Aromatic H's | ¹H NMR | 7.0 - 8.5 | m, d, dd (H-H and H-F coupling) |
| Carbonyl C | ¹³C NMR | 165 - 175 | s, or d (due to C-F coupling) |
| Aromatic C-F | ¹³C NMR | 158 - 165 | d, ¹JCF ≈ 250 Hz |
| Aromatic C-Cl | ¹³C NMR | 130 - 140 | s |
| Other Aromatic C's | ¹³C NMR | 115 - 145 | d, dd (C-F coupling) or s |
Mass Spectrometry Techniques in Compound Identification and Purity Assessment
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. The molecular formula of the compound is C₁₃H₈ClFO₂, corresponding to a molecular weight of approximately 250.65 g/mol . evitachem.com
In a typical electron ionization (EI) mass spectrum of an aromatic carboxylic acid, the molecular ion peak (M⁺˙) is generally observed and is often strong due to the stability of the aromatic rings. miamioh.edu For this compound, this peak would appear at an m/z (mass-to-charge ratio) corresponding to its molecular weight, showing a characteristic isotopic pattern for the presence of one chlorine atom (M⁺˙ and [M+2]⁺˙ peaks in an approximate 3:1 ratio).
The fragmentation of the molecular ion provides valuable structural confirmation. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-•OH) to form an acylium ion ([M-17]⁺) and the loss of the entire carboxyl group (-•COOH) to form a phenyl cation ([M-45]⁺). miamioh.edu Another significant fragmentation pathway for fluorinated aromatic compounds is the loss of carbon dioxide (-CO₂) from the molecular ion. uni.lu
Table 4.2.1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure | Predicted m/z | Fragmentation Pathway |
| [C₁₃H₈ClFO₂]⁺˙ | Molecular Ion | ~250/252 | Ionization of parent molecule |
| [C₁₃H₇ClFO]⁺ | Acylium Ion | ~233/235 | Loss of •OH from M⁺˙ |
| [C₁₂H₈ClF]⁺˙ | Biphenyl (B1667301) Radical Cation | ~206/208 | Loss of CO₂ from M⁺˙ |
| [C₁₂H₇ClFO]⁺ | Phenyl Cation | ~205/207 | Loss of •COOH from M⁺˙ |
High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent molecule and its fragments with very high accuracy, providing definitive confirmation of the chemical formula.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are essential techniques for identifying the functional groups present in this compound. These vibrational spectroscopy methods probe the characteristic vibrations of chemical bonds within the molecule.
The IR spectrum of a carboxylic acid is highly characteristic. Due to strong intermolecular hydrogen bonding in the solid state, carboxylic acids exist as dimers, which gives rise to a very broad O-H stretching band in the region of 2500-3300 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid dimer appears as an intense, sharp band typically between 1680 and 1710 cm⁻¹. researchgate.net
The aromatic nature of the compound is confirmed by several bands:
Aromatic C-H stretching: These vibrations are typically observed just above 3000 cm⁻¹.
Aromatic C=C stretching: These ring stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region.
C-H out-of-plane bending: These bands in the 680-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.
The presence of the halogen substituents is also confirmed by their characteristic vibrations. The C-F stretching vibration gives a strong absorption band typically in the 1100-1300 cm⁻¹ range, while the C-Cl stretching vibration is found at lower wavenumbers, usually between 600 and 800 cm⁻¹. evitachem.com
Table 4.3.1: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch | Carboxylic Acid (dimer) | 2500 - 3300 | Broad, Strong |
| C-H Stretch | Aromatic | 3050 - 3100 | Medium |
| C=O Stretch | Carboxylic Acid (dimer) | 1680 - 1710 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |
| C-O Stretch / O-H Bend | Carboxylic Acid | 1210 - 1320 / 1380 - 1440 | Medium |
| C-F Stretch | Aryl-Fluoride | 1100 - 1300 | Strong |
| C-Cl Stretch | Aryl-Chloride | 600 - 800 | Medium to Strong |
Raman spectroscopy provides complementary information and is particularly useful for observing the symmetric vibrations of the aromatic rings and the C-Cl bond, which may be weak in the IR spectrum.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction analysis would confirm the substitution pattern on both aromatic rings and the relative orientation of the two rings.
The analysis would also reveal detailed information about the intermolecular interactions that govern the crystal packing. A key feature expected in the crystal structure is the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules. Furthermore, other non-covalent interactions, such as π-π stacking between the aromatic rings and halogen bonding involving the chlorine atom, could be identified. While this technique provides the gold standard for structural proof, publicly available crystallographic data for this compound is limited.
Table 4.4.1: Information Obtainable from X-ray Crystallography
| Parameter | Description |
| Crystal System & Space Group | Defines the symmetry and repeating unit of the crystal lattice. |
| Unit Cell Dimensions | Provides the dimensions (a, b, c) and angles (α, β, γ) of the unit cell. |
| Atomic Coordinates | Gives the precise x, y, z position of every atom in the unit cell. |
| Bond Lengths & Angles | Confirms covalent bond distances and angles with high precision. |
| Intermolecular Interactions | Details hydrogen bonds, halogen bonds, and π-π stacking distances and geometries. |
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, TLC)
Chromatographic techniques are fundamental for assessing the purity of this compound and for its quantification in mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing benzoic acid derivatives. A typical setup involves a C18 stationary phase column, which is non-polar, and a polar mobile phase. The mobile phase is usually a gradient mixture of an aqueous solution (often acidified with formic or acetic acid to suppress the ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol. rsc.org Detection is commonly performed using a UV detector, as the aromatic rings provide strong chromophores. The retention time of the compound is a characteristic identifier under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate quantification.
Table 4.5.1: Typical RP-HPLC Parameters for Analysis
| Parameter | Typical Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient (e.g., starting with 30% B, increasing to 95% B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective technique used to monitor reaction progress and assess purity. For this compound, silica (B1680970) gel plates are typically used as the stationary phase. The mobile phase, or eluent, is a mixture of organic solvents, with the polarity adjusted to achieve good separation. A common eluent system might be a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) with a more polar solvent like ethyl acetate. miamioh.edu After development, the spots are visualized under UV light (254 nm), where the aromatic compound will quench the fluorescence of the indicator on the plate, appearing as a dark spot. The retention factor (Rf value) is a characteristic of the compound in a given solvent system.
Theoretical and Computational Studies on 5 3 Chlorophenyl 2 Fluorobenzoic Acid
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) Applications
Studies on similar molecules involve the calculation of properties like chemical potential, softness, and Fukui functions to understand substituent effects on acidity. nih.gov For instance, the position of chloro and fluoro substituents would be expected to significantly influence the electron distribution in the benzene (B151609) ring and the carboxylic acid group, thereby affecting its reactivity and intermolecular interactions. A good correlation is often found between calculated gas phase acidities and experimental values for various substituted benzoic acids. nih.gov
Table 1: Representative DFT-Calculated Properties for Substituted Benzoic Acids (Hypothetical for the title compound)
| Property | Predicted Value | Significance |
| HOMO Energy | - | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | - | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | - | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | - | Quantifies the overall polarity of the molecule. |
| Gas Phase Acidity (ΔG°acid) | - | Predicts the intrinsic acidity in the absence of solvent. |
Note: This table is illustrative. Specific values for 5-(3-Chlorophenyl)-2-fluorobenzoic acid are not available in the searched literature.
Ab Initio Methods for Molecular Properties
Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) are used, though often DFT methods provide a better balance of accuracy and computational cost for molecular systems of this size. orientjchem.org These calculations are crucial for obtaining precise molecular geometries and for predicting properties that are sensitive to the electronic wave function. For substituted benzoic acids, ab initio methods can be used to study conformational preferences and the energetic barriers between different conformers.
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a molecule like this compound, which may have potential biological activity, docking studies would be essential to predict its binding affinity and mode of interaction with a biological target, such as a protein receptor. nih.govnih.govinternationaljournallabs.com
Molecular dynamics (MD) simulations can then be used to study the stability of the predicted ligand-protein complex over time. MD simulations provide a detailed view of the conformational changes and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. nih.gov While no specific docking studies were found for this compound, this methodology is standard in drug discovery and design for analogous compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For analogues of this compound, a QSAR study would involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with their measured biological activity. nih.govarabjchem.org
The goal of a QSAR model is to predict the activity of new, unsynthesized analogues and to provide insights into the structural features that are important for activity. No specific QSAR models for analogues of this compound were identified in the literature search.
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a flexible molecule are often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers for interconversion between them. This is typically done by systematically varying key torsional angles and calculating the corresponding energy, resulting in a potential energy surface (PES).
For substituted benzoic acids, the orientation of the carboxylic acid group relative to the phenyl ring is a key conformational feature. researchgate.net The presence of substituents can create different stable conformers with varying energies. While a specific PES for this compound is not available, studies on similar molecules have shown that even small energy differences between conformers can be significant. researchgate.net
Spectroscopic Property Prediction from Computational Models
Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, such as infrared (IR) and Raman spectra. nih.govnih.gov By calculating the vibrational frequencies of the molecule, a theoretical spectrum can be generated. This predicted spectrum can be compared with experimental data to aid in the assignment of vibrational modes and to confirm the structure of the synthesized compound. nih.govnih.gov Machine learning models are also being developed to predict IR spectra from chemical structures. rsc.orgresearchgate.net No computationally predicted spectra for this compound were found in the reviewed literature.
Mechanistic Investigations and Molecular Target Interactions of 5 3 Chlorophenyl 2 Fluorobenzoic Acid Analogs
In Vitro Enzymatic Inhibition and Activation Studies
While specific enzymatic inhibition or activation data for 5-(3-chlorophenyl)-2-fluorobenzoic acid is not extensively detailed in the public domain, the broader class of substituted benzoic acid derivatives is known to interact with various enzymes. For instance, analogs have been investigated for their effects on enzymes like cyclooxygenases (COX), lipoxygenases (LOX), and carbonic anhydrases.
The anti-inflammatory properties observed in some similar compounds suggest a potential interaction with enzymes in the arachidonic acid cascade, such as 5-lipoxygenase (5-LOX). nih.gov Inhibition of 5-LOX is a key mechanism for controlling the production of leukotrienes, which are potent inflammatory mediators. nih.gov The development of 5-LOX inhibitors has been a significant area of research for inflammatory diseases. nih.gov
Furthermore, certain thiadiazole derivatives incorporating a chlorophenyl scaffold have demonstrated inhibitory activity against tumor-associated human carbonic anhydrase isoforms IX and XII. ekb.eg Given the structural similarities, it is plausible that this compound or its close analogs could exhibit inhibitory effects on these or other clinically relevant enzymes.
Table 1: Potential Enzymatic Targets for Benzoic Acid Derivatives
| Enzyme Family | Potential Effect | Therapeutic Area |
|---|---|---|
| Cyclooxygenases (COX) | Inhibition | Inflammation, Pain |
| Lipoxygenases (LOX) | Inhibition | Inflammation, Asthma nih.gov |
This table is illustrative and based on the activities of structurally related compounds.
Receptor Binding Profiling and Ligand-Target Recognition Mechanisms
The structural features of this compound, particularly its halogen substituents, are critical in determining its receptor binding affinity. evitachem.com Halogen bonds and π-π stacking interactions can significantly enhance the binding of the molecule to the active site of a receptor or enzyme. evitachem.com
For example, a study on a 1,2,4-triazole-3-thione derivative, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315), revealed interactions with voltage-gated sodium channels (VGSCs) and GABAA receptors. researchgate.net The anticonvulsant activity of TP-315 was attributed, at least in part, to its effect on VGSCs. researchgate.net This suggests that the chlorophenyl group present in both TP-315 and this compound may play a role in targeting neuronal receptors.
Cellular Pathway Modulation at the Molecular Level
Once bound to a molecular target, this compound and its analogs can modulate various cellular signaling pathways. evitachem.com This can involve the alteration of protein-protein interactions or changes in gene expression.
An example of this is the inhibition of the MDM2-p53 protein-protein interaction by piperidone derivatives, some of which contain a chlorophenyl group. nih.gov The p53 pathway is a critical tumor suppressor pathway, and its disruption is a hallmark of many cancers. mdpi.com Inhibitors of the MDM2-p53 interaction can restore p53 function and induce apoptosis in cancer cells. nih.gov
Furthermore, flavonoids, which share some structural similarities with benzoic acid derivatives, are known to modulate a variety of cell survival signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. nih.gov These pathways are involved in a wide range of cellular processes, such as cell growth, proliferation, and survival. nih.gov For instance, chlorogenic acid has been shown to exert neuroprotective effects by modulating the Akt/Erk1/2 signaling pathway. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Target Specificity
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity and for optimizing lead compounds. For benzoic acid derivatives, SAR studies have revealed key structural features that are crucial for potent activity. psu.edu
For instance, in the context of anti-sickling agents, hydrophilic substituents on the phenyl ring were found to be necessary for interacting with polar amino acid residues at the target site. psu.edu In another example, SAR studies of YC-1, an indazole derivative, showed that substitutions at the 1-N-position and modifications of the heterocyclic core significantly impacted its biological activity. nih.gov Specifically, fluoro or cyano substitutions at the ortho position of the benzene (B151609) ring led to improved inhibitory activity. nih.gov
The position and nature of halogen substituents on the phenyl ring of this compound are critical for its activity. The chlorine at the meta position and the fluorine at the ortho position relative to the carboxylic acid create a specific electronic and steric profile that influences its interaction with biological targets.
Table 2: SAR Insights for Benzoic Acid and Related Derivatives
| Structural Modification | Impact on Activity | Example Compound Class |
|---|---|---|
| Hydrophilic substituents on phenyl ring | Enhanced interaction with polar residues | Anti-sickling agents psu.edu |
| Fluoro/cyano substitution at ortho position | Improved inhibitory activity | YC-1 derivatives nih.gov |
| Replacement of amide linker with triazole | Increased conformational flexibility | YC-1 derivatives nih.gov |
Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) Approaches Leveraging this compound Scaffold
The this compound scaffold is a valuable starting point for both structure-based drug design (SBDD) and fragment-based drug design (FBDD). These computational approaches are instrumental in modern drug discovery, enabling the rational design of new therapeutic agents. nih.gov
SBDD relies on the three-dimensional structure of the target protein to design molecules that can bind with high affinity and selectivity. nih.gov For example, SBDD was successfully used to develop novel inhibitors of the MDM2-p53 protein-protein interaction. nih.gov By understanding the binding pocket of MDM2, researchers were able to design piperidone derivatives with improved affinity. nih.gov
FBDD, on the other hand, starts with small, low-affinity fragments that are then grown or linked together to create more potent lead compounds. The this compound structure itself can be considered a fragment that could be optimized for various targets. Scaffold hopping is another strategy where the core structure of a known active molecule is replaced with a structurally different but functionally equivalent scaffold. niper.gov.in This approach has been used to develop new kinase inhibitors and other therapeutic agents. niper.gov.in
Preclinical Target Engagement Studies in Relevant Biological Systems
While specific preclinical target engagement studies for this compound are not widely reported, the methodologies for such studies are well-established. These studies are essential to confirm that a drug candidate interacts with its intended target in a living system.
Radioligand binding assays are a common method to assess the binding of a compound to a specific receptor. researchgate.net For example, [3H]batrachotoxin was used to study the interaction of the anticonvulsant TP-315 with sodium channels. researchgate.net Cellular thermal shift assays (CETSA) can also be used to monitor target engagement in cells and tissues. Furthermore, in vivo imaging techniques like positron emission tomography (PET) can visualize and quantify target occupancy in preclinical animal models.
Applications of 5 3 Chlorophenyl 2 Fluorobenzoic Acid in Advanced Materials Science and Chemical Biology Tools
Utilization as a Building Block in Polymer Chemistry
The robust and tunable nature of 5-(3-chlorophenyl)-2-fluorobenzoic acid makes it a valuable monomer for the synthesis of high-performance polymers. Its biphenyl (B1667301) structure provides rigidity and thermal stability, while the carboxylic acid group offers a reactive site for polymerization reactions, such as polycondensation, to form polyesters or polyamides. The presence of halogen atoms (chlorine and fluorine) can further enhance polymer properties, including flame retardancy, chemical resistance, and specific thermal or mechanical characteristics. evitachem.com
While specific research detailing the polymerization of this compound is not extensively documented in publicly available literature, its potential can be inferred from studies on structurally similar compounds. For instance, 5-chloro-2-fluorobenzoic acid, a related dihalogenated benzoic acid, serves as a key intermediate in the synthesis of poly(phenylene ether)-based electrolyte membranes. ossila.com In that process, the benzoic acid is first converted to a more reactive benzoyl chloride, which then undergoes further reactions to form the polymer backbone. ossila.com This polymer exhibits high proton conductivity, making it suitable for applications in proton exchange fuel cells. ossila.com By analogy, this compound could be employed in similar synthetic strategies to create advanced polymers with tailored properties for applications in electronics, aerospace, and separation technologies.
Table 1: Potential Polymerization Reactions and Resulting Polymers
| Polymerization Method | Reactive Group | Potential Polymer Type | Expected Properties |
| Polycondensation | Carboxylic Acid | Polyester, Polyamide | High thermal stability, chemical resistance, specific dielectric properties |
| Nickel-mediated coupling | C-Cl bond | Poly(phenylene) | Enhanced conductivity, rigidity |
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The carboxylic acid group of this compound makes it an ideal candidate for an organic "linker" in the synthesis of MOFs and coordination polymers. ossila.com Upon deprotonation, the carboxylate can coordinate to metal centers, while the biphenyl structure provides a rigid and well-defined scaffold.
The fluorine and chlorine substituents play a crucial role in tuning the properties of the resulting MOFs. rsc.org Fluorination of organic linkers is a known strategy to modify the pore size, hydrophobicity, and stability of the framework. rsc.org These modifications can enhance the MOF's performance in specific applications like gas separation and storage. rsc.org Halogen atoms can also participate in halogen bonding, a non-covalent interaction that can help direct the assembly of the framework and stabilize the final structure.
While direct synthesis of a MOF using this compound is not prominently reported, the principles are well-established with similar molecules. For example, various fluorinated benzoic acids have been successfully used to create stable, luminescent, or porous MOFs. rsc.orgresearchgate.net The combination of different functional groups on the linker, as seen in the target molecule, is a key strategy in "multivariate MOFs," where multiple functionalities within a single framework can lead to complex and synergistic properties. nih.gov
Table 2: Influence of Functional Groups on MOF Properties
| Functional Group | Role in MOF/Coordination Polymer | Potential Impact on Properties |
| Carboxylic Acid | Primary coordination site with metal ions | Forms the structural backbone of the framework |
| Biphenyl Unit | Rigid structural support (strut) | Contributes to thermal stability and defined pore geometry |
| Fluoro Group | Linker modification | Tunes pore environment (hydrophobicity), can enhance gas uptake |
| Chloro Group | Linker modification | Influences electronic properties and provides sites for halogen bonding |
Development as a Fluorescent Probe or Imaging Agent Precursor
The development of fluorescent probes and imaging agents is critical for visualizing biological processes in real time. The biphenyl scaffold present in this compound is a common structural motif in many fluorescent molecules. ajgreenchem.com The extended π-system of the biphenyl rings can give rise to intrinsic fluorescence. researchgate.net The properties of this fluorescence, such as its wavelength and quantum yield, can be finely tuned by the attached functional groups.
The electron-withdrawing nature of the fluorine and chlorine atoms can modulate the electronic structure of the biphenyl system, thereby altering its photophysical properties. researchgate.net Furthermore, the carboxylic acid group provides a convenient handle for bioconjugation. It can be readily converted into an amide or ester to attach the molecule to other biomolecules, such as proteins or peptides, or to a targeting moiety that directs the probe to a specific location within a cell or organism. nih.gov
A related compound, 3-chloro-2-fluorobenzoic acid, has been used to prepare a fluorine probe molecule for detection and quantification of amino acids using ¹⁹F NMR spectroscopy, highlighting the utility of this chemical class in developing molecular probes. ossila.com By modifying the carboxylic acid group of this compound, it could be incorporated into larger molecular constructs designed as selective fluorescent imaging agents for biological and medical research. researchgate.netnih.gov
Role in Supramolecular Assembly and Self-Assembled Systems
Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. This compound possesses multiple functional groups capable of participating in these interactions, making it an excellent candidate for building self-assembled systems.
The primary interaction is the hydrogen bonding between carboxylic acid groups. Like other benzoic acids, it is expected to form strong hydrogen-bonded dimers in both solution and the solid state. ed.govresearchgate.net These dimers can then act as larger building blocks that assemble further.
The halogen atoms introduce the possibility of other significant non-covalent interactions. Halogen bonding, where the chlorine or fluorine atom acts as an electrophilic region that interacts with a nucleophile (like an oxygen or nitrogen atom), is a powerful tool for directing the three-dimensional arrangement of molecules in a crystal. mdpi.comscienceopen.comnih.gov Additionally, π-π stacking interactions between the phenyl rings can further stabilize the assembled structures. rsc.org The interplay of these varied interactions—hydrogen bonding, halogen bonding, and π-stacking—can lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures, such as liquid crystals or molecular gels. ed.govnih.gov
Table 3: Non-Covalent Interactions in Self-Assembly
| Interaction Type | Participating Groups | Role in Assembly |
| Hydrogen Bonding | Carboxylic Acid (COOH) | Formation of robust dimers, primary structural motif |
| Halogen Bonding | Chloro (Cl), Fluoro (F) | Directional control of crystal packing, stabilization |
| π-π Stacking | Phenyl Rings | Stabilization of layered or stacked structures |
| Dipole-Dipole | C-F, C-Cl bonds | Fine-tuning of intermolecular forces and packing |
Application in Biosensor Design and Diagnostic Tool Development
Electrochemical biosensors are powerful analytical devices that convert a biological recognition event into a measurable electrical signal. nih.gov Carboxylic acid-containing compounds are frequently used in biosensor development. patsnap.com The carboxylic acid group can be used to anchor the molecule to the surface of a transducer, such as a gold or carbon electrode, through covalent bonding. rsc.orgyoutube.com
Once immobilized, this compound or its derivatives could function as the recognition element in a sensor. Its specific size, shape, and electronic properties could allow it to bind selectively to a target analyte (e.g., a protein, enzyme, or other small molecule). This binding event would alter the electrochemical environment at the electrode surface, leading to a change in current, potential, or impedance that can be detected. nih.gov
While there are no specific reports on the use of this compound in a biosensor, the general principles are well-established. For example, biosensors have been developed for the detection of benzoic acid and its derivatives in food samples using antibody-based recognition or terahertz metamaterials. nih.govmdpi.com The unique halogenation pattern of this compound could be exploited to develop sensors with high specificity, as the halogen atoms can participate in unique binding interactions with target molecules.
Future Perspectives and Emerging Research Directions for 5 3 Chlorophenyl 2 Fluorobenzoic Acid
Unexplored Synthetic Methodologies and Scalability Challenges
While established methods for synthesizing bi-aryl carboxylic acids exist, the pursuit of more efficient, sustainable, and scalable routes for producing 5-(3-chlorophenyl)-2-fluorobenzoic acid remains a key objective. Current synthesis often relies on multi-step procedures that can present challenges for large-scale industrial production. google.com
Future research is likely to focus on several unexplored areas:
Flow Chemistry and Process Intensification: The adoption of continuous flow reactors could offer significant advantages over traditional batch processing. Flow chemistry allows for precise control over reaction parameters (temperature, pressure, and stoichiometry), potentially improving yields, reducing reaction times, and enhancing safety, particularly when dealing with energetic or hazardous intermediates.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could provide a greener alternative to conventional chemical reagents. Engineered enzymes could offer high chemo- and regioselectivity, reducing the need for protecting groups and minimizing waste streams.
Novel Precursors: Investigation into alternative starting materials, such as 1-Arylbenziodoxolones, could open new synthetic pathways. evitachem.com The nucleophilic fluorination of such precursors might provide a more direct route to the 2-fluorobenzoic acid core. evitachem.com
Scalability Challenges: Transitioning from laboratory-scale synthesis to industrial production presents several hurdles. Key challenges that require further research include:
Reagent Cost and Availability: The cost and accessibility of specialized starting materials and catalysts can be prohibitive for large-scale synthesis.
Harsh Reaction Conditions: Some synthetic routes may involve corrosive reagents like hydrogen fluoride (B91410) or require high temperatures, necessitating specialized and costly equipment. google.com
| Area of Research | Potential Advantage | Associated Challenge |
| Flow Chemistry | Improved safety, yield, and control | Initial equipment investment; process optimization |
| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme stability and cost; discovery of suitable enzymes |
| Alternative Precursors | Potentially shorter synthetic routes | Availability and synthesis of novel precursors |
Novel Derivatization Strategies and Scaffold Diversification
The functional groups of this compound—the carboxylic acid, the fluoro-substituent, and the chloro-substituent—offer multiple handles for chemical modification. While standard derivatization of the carboxylic acid via esterification or amidation is straightforward, future research will likely explore more innovative strategies. evitachem.com
Novel Derivatization:
Fluorescent Labeling: The carboxylic acid can be reacted with fluorescent tags. This strategy is employed to enhance analytical detection in techniques like HPLC-FLD (High-Performance Liquid Chromatography with Fluorescence Detection). nih.gov
Bio-conjugation: The molecule could be attached to biomolecules, such as peptides or saccharides, to create probes for chemical biology or targeted therapeutic agents. The process often involves activating the carboxylic acid with reagents like carbodiimides (e.g., EDC) in the presence of catalysts. nih.gov
Introduction of Pharmacophores: The aromatic rings can be further functionalized to introduce specific pharmacophores (e.g., nitro groups, amines, or other heterocyclic systems) to modulate the molecule's biological activity.
Scaffold Diversification: The core structure of this compound is an ideal starting point for generating libraries of diverse and complex molecules, particularly through the use of multi-component reactions (MCRs). beilstein-journals.org By participating in reactions like the Ugi or Passerini reaction, the benzoic acid scaffold can be incorporated into larger, more elaborate heterocyclic systems, such as benzodiazepines. beilstein-journals.orgmdpi.com This approach allows for the rapid generation of novel chemical entities for screening in drug discovery programs.
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry offers powerful tools to predict the behavior of this compound and its derivatives, providing insights that can guide experimental work. To date, specific computational studies on this compound are not widely reported, representing a significant opportunity for future research.
Potential Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic signatures (NMR, IR). This can help in understanding the influence of the halogen substituents on the molecule's reactivity and aromaticity.
Reaction Mechanism Modeling: Computational modeling can elucidate the transition states and energy barriers of reactions involving this compound, aiding in the optimization of synthetic conditions and the prediction of reaction outcomes.
Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict how derivatives of this compound might bind to specific biological targets, such as enzyme active sites. This approach is instrumental in the rational design of new inhibitors, analogous to the design of pyrimidine-based Aurora kinase inhibitors which utilized the related compound 5-chloro-2-fluorobenzoic acid. ossila.com
| Computational Method | Application | Potential Insight |
| Density Functional Theory (DFT) | Property Prediction | Understanding electronic structure, reactivity, and spectral properties. |
| Reaction Modeling | Mechanistic Studies | Optimizing synthetic routes and predicting product formation. |
| Molecular Docking | Drug Design | Identifying potential biological targets and guiding lead optimization. |
Expanding Applications in Nanoscience and Advanced Materials
The unique combination of a rigid bi-aryl core and halogen substituents makes this compound an attractive building block for materials science and nanoscience. evitachem.com
Advanced Materials:
High-Performance Polymers: The compound can be used as a monomer in the synthesis of specialty polymers. evitachem.com A closely related molecule, 5-chloro-2-fluorobenzoic acid, is used to create poly(phenylene ether)-based electrolyte membranes for proton exchange fuel cells. ossila.com These membranes exhibit high proton conductivity, demonstrating the potential for halogenated benzoic acids in energy applications. ossila.com It is plausible that this compound could be used to develop polymers with tailored thermal stability, mechanical strength, or dielectric properties.
Liquid Crystals: The rigid, elongated structure of bi-aryl compounds is a common feature in liquid crystal design. Further derivatization could lead to novel liquid crystalline materials with specific phase behaviors and electro-optical properties.
Nanoscience:
Functionalized Nanoparticles: The carboxylic acid group can serve as an anchor to graft the molecule onto the surface of nanoparticles (e.g., gold, silica (B1680970), or magnetic nanoparticles). This functionalization can modify the nanoparticles' surface properties, making them more dispersible in specific solvents or enabling them to carry other functional molecules.
Nanomedicine: Fluorinated compounds are of great interest in nanomedicine. For example, the fluorine atom can be used as a probe for 19F-MRI. While not yet demonstrated for this specific compound, systems based on other fluorinated molecules like 5-fluorouracil (B62378) have been developed as theranostic nanocarriers, allowing for both drug delivery and real-time imaging. nih.gov
Integration into Multi-component Reaction Systems
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are powerful tools for efficient synthesis and drug discovery. beilstein-journals.orgmdpi.com The structure of this compound makes it an excellent candidate for integration into various MCRs.
The carboxylic acid functionality is a key reactive group for some of the most important MCRs:
Ugi Reaction: This four-component reaction involves an aldehyde (or ketone), an amine, an isocyanide, and a carboxylic acid. By using this compound in a Ugi reaction, its entire scaffold can be incorporated into a complex, peptide-like molecule in a single step. This strategy is highly valuable for generating diverse libraries of compounds for biological screening. beilstein-journals.orgdovepress.com
Passerini Reaction: This three-component reaction combines a carboxylic acid, an oxo-component (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. The integration of this compound would yield products containing its distinct bi-aryl framework.
The use of this compound in MCRs is a promising future direction because the halogen substituents (F and Cl) can precisely modulate the steric and electronic properties of the final products, influencing their biological activity and pharmacokinetic profiles.
Q & A
Q. What are the optimized synthetic routes for 5-(3-Chlorophenyl)-2-fluorobenzoic acid, and how can steric/electronic challenges be addressed?
- Methodological Answer : Synthesis typically involves halogenation and coupling reactions. For example, halogen-directed cross-coupling (e.g., Suzuki-Miyaura) can introduce the 3-chlorophenyl group to a fluorobenzoic acid precursor. Challenges arise from steric hindrance due to substituent proximity and electron-withdrawing effects of chlorine/fluorine, which reduce reactivity. Optimize by:
- Using palladium catalysts with bulky ligands (e.g., SPhos) to enhance coupling efficiency .
- Adjusting reaction temperatures (e.g., 80–100°C) and solvent polarity (e.g., DMF/THF mixtures) to stabilize intermediates .
Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Halogenation | Cl₂, FeCl₃, 50°C | 65–70 | |
| Fluorination | KF, CuI, DMF, 100°C | 55–60 |
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) to assess purity (>95%) .
- NMR : ¹⁹F NMR (470 MHz) detects fluorine environments; δ -110 to -115 ppm for aromatic F, δ -60 ppm for COOH-adjacent F .
- HR-MS : Negative ionization mode improves detection of halogenated/acids (e.g., [M-H]⁻ at m/z 268.9984) .
Q. How does the compound’s stability vary under different storage/experimental conditions?
- Methodological Answer : Stability is influenced by fluorine’s electron-withdrawing effects and chlorine’s steric protection. Key findings:
- Thermal Stability : Decomposes above 200°C (TGA data); store at 4°C in inert atmospheres .
- Photostability : UV-sensitive; use amber vials for long-term storage .
Advanced Research Questions
Q. What crystallographic challenges arise during structure determination, and how are they resolved?
- Methodological Answer :
- Challenges : Low crystal quality due to flexible carboxylic acid group; twinning in halogen-rich structures .
- Solutions : Use SHELXL for refinement, applying TWIN and HKLF5 commands for twinned data. High-resolution data (<1.0 Å) improves electron density maps .
Example Crystallographic Data :
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| R₁ Factor | <0.05 |
Q. How can contradictory spectral or bioactivity data be systematically resolved?
- Methodological Answer :
- Spectral Conflicts : For MS, switch ionization modes (e.g., negative mode for acids/halogens) to confirm molecular ions .
- Bioactivity Variability : Validate via dose-response assays (e.g., IC₅₀ curves) and control for metabolic instability (e.g., liver microsome testing) .
Q. What strategies identify biological targets or mechanisms of action for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
